1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol
Overview
Description
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol is a useful research compound. Its molecular formula is C8H5ClF4O and its molecular weight is 228.57 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as (s)-n-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1h-pyrazol-3-yl)-1h-pyrrole-2-carboxamide, have been found to interact with the mitogen-activated protein kinase 1 .
Biochemical Pathways
Compounds with a similar 3-chloro-4-fluorophenyl motif have been found to inhibit tyrosinase, an enzyme implicated in melanin production
Pharmacokinetics
It is known that similar compounds have a high probability of human intestinal absorption and can cross the blood-brain barrier .
Result of Action
Based on the potential inhibition of tyrosinase, it could be hypothesized that this compound may influence melanin production and potentially have effects on skin pigmentation .
Biochemical Analysis
Biochemical Properties
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the ubiquitin-activating enzyme E1, leading to increased protein ubiquitination and subsequent degradation . This interaction is crucial for regulating protein levels within cells and maintaining cellular homeostasis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, inhibition of the ubiquitin-activating enzyme E1 by this compound induces cell death in leukemia and myeloma cells . This suggests that this compound can be a potential therapeutic agent for treating certain types of cancer.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of the ubiquitin-activating enzyme E1, leading to decreased protein ubiquitination and increased expression of stress markers . This inhibition triggers a cascade of cellular events that ultimately result in cell death, particularly in malignant cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of the ubiquitin-activating enzyme E1 and continuous induction of cell death in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the ubiquitin-activating enzyme E1 without causing significant toxicity. At higher doses, it can induce toxic effects and adverse reactions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolismUnderstanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can be efficiently transported to target sites, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with the ubiquitin-activating enzyme E1 and other biomolecules, facilitating its biochemical effects .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGQBKJJYGJRBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.